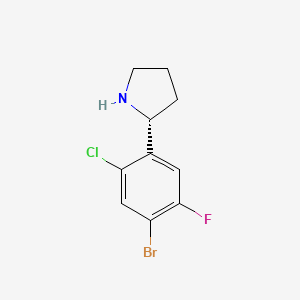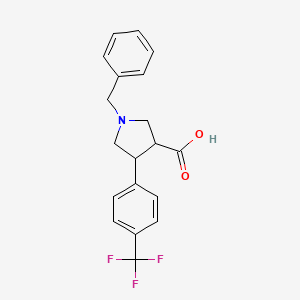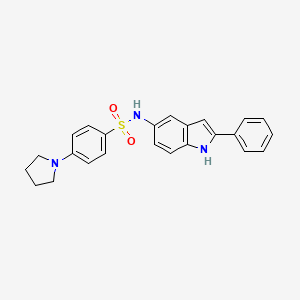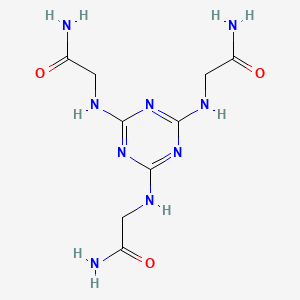
2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is a triazine derivative known for its versatile applications in various scientific fields. This compound is characterized by the presence of three acetamide groups attached to a triazine ring, making it a valuable molecule in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and amines.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.
Workup: After the reaction is complete, the product is purified by recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Using large reactors to mix cyanuric chloride and amines under controlled conditions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.
化学反応の分析
Types of Reactions
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Another triazine derivative with similar reactivity and applications.
2,4,6-Tris(thiomethyl)-1,3,5-triazine: A sulfur-containing triazine compound with distinct chemical properties.
2,4,6-Tris(hydroxymethyl)-1,3,5-triazine: A hydroxylated triazine derivative used in various applications.
Uniqueness
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is unique due to its specific arrangement of acetamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61445-99-6 |
|---|---|
分子式 |
C9H15N9O3 |
分子量 |
297.27 g/mol |
IUPAC名 |
2-[[4,6-bis[(2-amino-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetamide |
InChI |
InChI=1S/C9H15N9O3/c10-4(19)1-13-7-16-8(14-2-5(11)20)18-9(17-7)15-3-6(12)21/h1-3H2,(H2,10,19)(H2,11,20)(H2,12,21)(H3,13,14,15,16,17,18) |
InChIキー |
FAVODZVRTOSRCI-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)N)NC1=NC(=NC(=N1)NCC(=O)N)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)
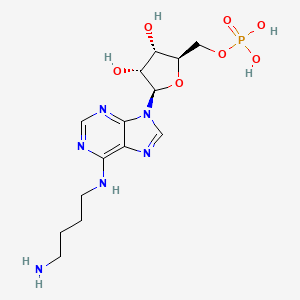


![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)

![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
